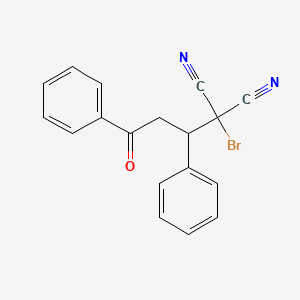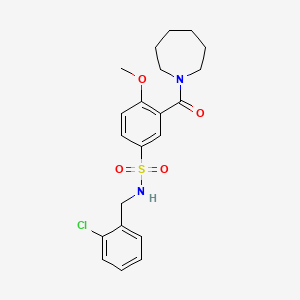![molecular formula C19H21N3O2 B15153349 N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a phenylcyclopentane carboxamide moiety. The compound’s structure suggests potential for various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of hydrazine with a suitable precursor. One common method involves the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, where the carbonyl group is replaced by an imine group . The reaction is usually carried out in ethanol with a catalytic amount of base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinecarbonyl group may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s hydrazinecarbonyl group is likely involved in forming hydrogen bonds or other interactions with the target molecules, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazine derivatives and phenylcyclopentane carboxamides, such as:
- N-(4-(hydrazinecarbonyl)phenyl)benzamide
- N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c20-22-17(23)14-8-10-16(11-9-14)21-18(24)19(12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13,20H2,(H,21,24)(H,22,23) |
InChIキー |
MPGCKMDCDPLYOX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)
![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)

![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)
